molecular formula C10H11NO5 B592490 (alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid CAS No. 1246973-57-8

(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid

Cat. No.: B592490
CAS No.: 1246973-57-8
M. Wt: 225.2
InChI Key: KTLJRJBFXUEENK-MRVPVSSYSA-N
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Description

(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid typically involves the esterification of 4-hydroxybenzoic acid followed by amination. The reaction conditions often include the use of protective groups to prevent unwanted side reactions. For example, the esterification can be carried out using methanol and a strong acid catalyst like sulfuric acid. The subsequent amination step can be achieved using ammonia or an amine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxycarbonyloxy group allows for unique interactions in biological systems and provides versatility in synthetic applications .

Properties

IUPAC Name

(2R)-2-amino-2-(4-methoxycarbonyloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-10(14)16-7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLJRJBFXUEENK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)OC1=CC=C(C=C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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